Cyclodecene, 1,2-dimethyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodecene, 1,2-dimethyl-, (E)- is a cycloalkene with a ten-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the first and second carbon atoms of the cyclodecene ring in a trans configuration, denoted by the (E)- prefix. The molecular formula of this compound is C12H22, and it is known for its unique stereochemistry and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodecene, 1,2-dimethyl-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrohalogenation of 1,2-dihalocyclodecane using a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the cyclodecene ring .
Industrial Production Methods
Industrial production of Cyclodecene, 1,2-dimethyl-, (E)- often involves catalytic hydrogenation of cyclododecatriene followed by selective isomerization. The process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction conditions are optimized to ensure the formation of the (E)-isomer, which is crucial for the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodecene, 1,2-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or epoxides.
Reduction: Catalytic hydrogenation can reduce the double bond to form the corresponding cycloalkane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can introduce new substituents at the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclodecane-1,2-diol or 1,2-dimethylcyclodecene oxide.
Reduction: Formation of 1,2-dimethylcyclodecane.
Substitution: Formation of 1,2-dimethyl-1-halo-2-cyclodecene.
Wissenschaftliche Forschungsanwendungen
Cyclodecene, 1,2-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms of cycloalkenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclodecene, 1,2-dimethyl-, (E)- involves its interaction with molecular targets through its double bond and methyl groups. The compound can undergo electrophilic addition reactions, where the double bond acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of new chemical bonds and the generation of various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodecene, (E)-: Similar structure but without the methyl groups.
Cyclododecene: Larger ring size with different chemical properties.
1,2-Dimethylcyclohexene: Smaller ring size with different stereochemistry.
Uniqueness
Cyclodecene, 1,2-dimethyl-, (E)- is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This compound’s distinct properties make it valuable for studying stereochemical effects and developing specialized applications in various fields .
Eigenschaften
CAS-Nummer |
61349-20-0 |
---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
1,2-dimethylcyclodecene |
InChI |
InChI=1S/C12H22/c1-11-9-7-5-3-4-6-8-10-12(11)2/h3-10H2,1-2H3 |
InChI-Schlüssel |
JZRXFXNEYQUOLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCCCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.